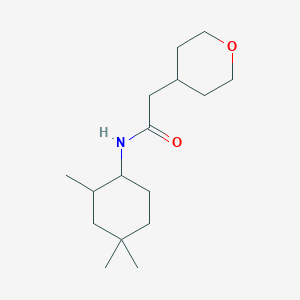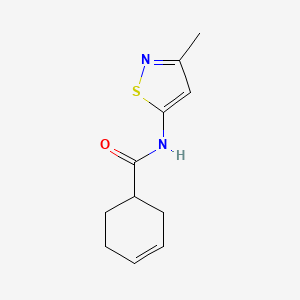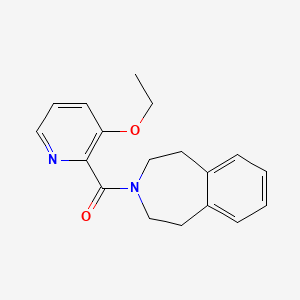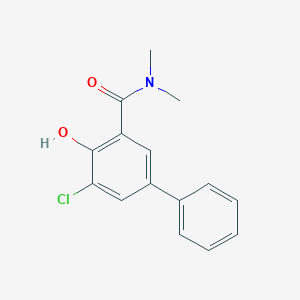
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide (CDP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The exact mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in inflammation and cancer progression. By inhibiting their activity, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cancer progression. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yield. It has been extensively studied and its properties and effects are well understood. However, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide also has some limitations. It can be toxic to cells at high concentrations and its effects can vary depending on the cell type and experimental conditions. Therefore, careful consideration should be given to the concentration and experimental conditions when using 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide in lab experiments.
Orientations Futures
There are several future directions for research on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. One area of research is the development of new drug candidates based on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has shown promising anti-cancer and neuroprotective effects and further research could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of new materials based on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has shown good adhesion properties and further research could lead to the development of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide and its effects on different cell types and experimental conditions.
Méthodes De Synthèse
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide can be synthesized by the reaction of 3-chloro-2-hydroxybenzoyl chloride with N,N-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide in high purity and good yield. This synthesis method has been optimized and is widely used in the production of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide for research purposes.
Applications De Recherche Scientifique
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of breast cancer, prostate cancer, and lung cancer. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has been studied as a potential alternative to traditional herbicides that can have negative environmental impacts.
In material science, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been studied for its potential use in the development of new materials such as polymers and coatings. It has been shown to have good adhesion properties and has been studied as a potential additive for improving the properties of existing materials.
Propriétés
IUPAC Name |
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-8-11(9-13(16)14(12)18)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSHMXQQYFJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
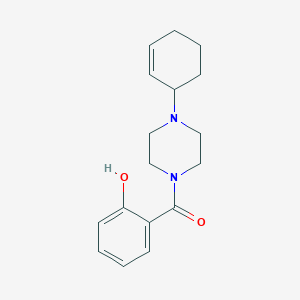
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
